5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione, also known as Azemiglitazone, is a synthetic compound that belongs to the thiazolidinedione class of drugs. Thiazolidinediones are characterized by their five-membered heterocyclic ring containing sulfur and nitrogen atoms, and they have been extensively studied for their therapeutic potential, particularly in the treatment of metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease. This compound exhibits a variety of biological activities, including insulin sensitization and potential anticancer effects.
The synthesis of 5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione involves several key steps:
The detailed synthetic route can be complex, involving multiple reaction stages and careful monitoring of reaction conditions to ensure optimal yields and structural integrity of the final compound .
The molecular formula for 5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione is C19H17NO5S. The compound features a thiazolidine ring with substitutions that enhance its biological activity:
The structural representation indicates the presence of a methoxy group attached to a phenyl ring, which is critical for its interaction with biological targets .
5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione participates in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its mechanism of action in biological systems .
The mechanism of action for 5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione primarily involves activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor plays a crucial role in regulating glucose metabolism and lipid storage:
These actions highlight the potential dual role of this compound in metabolic regulation and cancer therapy.
The physical and chemical properties of 5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione include:
These properties are significant for handling and application in laboratory settings .
5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione has several scientific applications:
These applications underline the compound's relevance in both medicinal chemistry and pharmacology .
The core thiazolidine-2,4-dione (TZD) scaffold is synthesized via a multi-step sequence beginning with the condensation of an aldehyde with rhodanine or through Knoevenagel condensation. For 5-(4-(2-(3-methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione (CAS 1133819-87-0), a convergent route is employed:
Alternative routes utilize Williamson ether synthesis:
Table 1: Synthetic Methods for TZD Derivatives
Method | Key Reagents | Yield (%) | Conditions |
---|---|---|---|
Nucleophilic Substitution | 5-(4-Hydroxybenzyl)TZD, 2-bromo-1-(3-methoxyphenyl)ethanone | 58–68% | K₂CO₃, DMF, 80°C, 12h |
Knoevenagel Condensation | 4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzaldehyde, TZD | 45–52% | Piperidine, toluene, reflux |
Schotten-Baumann | 5-(4-Hydroxybenzyl)TZD, 3-methoxyphenylacetyl chloride | 62% | NaOH, CH₂Cl₂, 0°C |
The bioactivity of TZD derivatives is exquisitely sensitive to substituent positioning on the aryl rings:
Table 2: Impact of Substituent Positioning on Biological Activity
Substituent Position | PPARγ Transactivation (EC₅₀, μM) | VEGFR-2 Inhibition (IC₅₀, μM) | Notes |
---|---|---|---|
3-OCH₃ (meta) | 0.19 ± 0.03 | 0.079 | Optimal H-bonding |
4-OCH₃ (para) | 1.75 ± 0.21 | 0.42 | Reduced hydrophobic fit |
2-OCH₃ (ortho) | >10 | 1.85 | Steric hindrance |
Unsubstituted phenyl | 3.80 ± 0.45 | 0.91 | Weak van der Waals contacts |
Despite high target affinity, unmodified TZDs suffer from poor aqueous solubility (<0.01 mg/mL) and moderate logP (2.8). Key optimization strategies include:
Table 3: Bioavailability Enhancement Strategies
Modification | Aqueous Solubility | logP | Plasma t₁/₂ (h) | Target Selectivity (PPARγ/VEGFR-2) |
---|---|---|---|---|
Parent Compound | <0.01 mg/mL | 2.8 | 2.1 | 1:0.4 |
Sodium Salt | 5.2 mg/mL | 1.9 | 2.3 | 1:0.4 |
PEGylated Derivative (MW 500) | 0.2 mg/mL | 1.5 | 4.8 | 1:0.3 |
Methylenedioxy Bioisostere | 0.05 mg/mL | 2.6 | 5.3 | 1:0.9 |
Benzothiazole-Fused | 0.08 mg/mL | 3.2 | 3.7 | 1:7.5 (VEGFR-2 selective) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7